
CC-90003
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CC-90003 is a potent extracellular signal-regulated kinases (ERK1/2) inhibitor . It inhibits ERK activity and prevents the activation of ERK-mediated signal transduction pathways . This results in the inhibition of ERK-dependent tumor cell proliferation and survival . The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation, and survival .
Molecular Structure Analysis
The molecular formula of CC-90003 is C22H21F3N6O2 . Its molecular weight is 458.44 . The chemical name is N-(2-((2-((2-methoxy-5-methylpyridin-4-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-5-methylphenyl)acrylamide .Chemical Reactions Analysis
While specific chemical reactions involving CC-90003 are not detailed in the available literature, it’s known that CC-90003 inhibits the kinase activities of ERK1 and ERK2 . This inhibition prevents the activation of ERK-mediated signal transduction pathways, resulting in the inhibition of ERK-dependent tumor cell proliferation and survival .Physical And Chemical Properties Analysis
CC-90003 is a solid substance . It is soluble in DMSO to >100 mM . The compound is shipped at 4°C and should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Treatment of KRAS-Mutant Cancer Models
CC-90003 has been shown to be effective in preclinical models of KRAS-mutant tumors . It is a covalent ERK1/2 inhibitor that disrupts signaling pathways and impacts cell growth and survival, particularly in KRAS-mutant cells .
Resistance Mechanisms in Cancer
The study of CC-90003 has revealed novel mechanisms of response and resistance in cancer treatment . This could potentially lead to the development of more effective therapies for cancer patients.
Combination Therapy in Cancer Treatment
CC-90003 has been used in combination with docetaxel to achieve full tumor regression and prevent tumor regrowth after cessation of treatment in a patient-derived xenograft (PDX) model of lung cancer .
Impact on Tumor Stem Cell Reprogramming
The combination of CC-90003 with docetaxel has been shown to correspond to changes in a stemness gene network, revealing a potential effect on tumor stem cell reprogramming .
Modulation of PD Markers
CC-90003 has been used to assess the modulation of PD markers, including pRSK, Dusp4, pS6RP, and pERK, at multiple time points and doses in A375 (BRAF mut) and HCT-116 (KRAS mut) cell lines .
Drug Sensitivity Analysis
Colorectal cancer cell lines exhibiting elevated levels of TIMP1 expression were found to be more responsive to certain drugs, such as CC-90003, Pitavastatin, Atuveciclib, and CT7001, compared to those with low levels of TIMP1 .
Wirkmechanismus
Target of Action
CC-90003, also known as a covalent ERK1/2 inhibitor, primarily targets the extracellular signal-regulated kinases (ERK1/2) . ERK1/2 are critical signaling nodes, particularly in tumors driven by activation of the MAPK pathway .
Mode of Action
CC-90003 inhibits ERK activity, preventing the activation of ERK-mediated signal transduction pathways . This results in the inhibition of ERK-dependent tumor cell proliferation and survival . The covalent binding of CC-90003 to its target allows for specific, potent, and durable inhibition of ERK .
Biochemical Pathways
The MAPK signal transduction cascade, consisting of RAS/RAF/MEK/ERK, is activated in a variety of cancers . CC-90003, by inhibiting ERK1/2, disrupts this pathway, leading to the inhibition of tumor cell proliferation and survival .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
CC-90003 has been shown to be active in preclinical models of KRAS-mutant tumors . Its use resulted in full tumor regression and prevented tumor regrowth after cessation of treatment in a patient-derived xenograft (PDX) model of lung cancer . This effect corresponded to changes in a stemness gene network, revealing a potential effect on tumor stem cell reprogramming .
Action Environment
The environment in which CC-90003 acts can influence its efficacy and stability. It’s important to note that the effectiveness of CC-90003 has been demonstrated in preclinical models, suggesting that it can function effectively in the complex biological environment of a living organism .
Safety and Hazards
CC-90003 was studied in a first-in-man, open-label study in subjects with locally-advanced or widespread cancers to determine if it can be adequately tolerated with minimal side effects . Subjects may continue CC-90003 until progression of their underlying malignancy, the occurrence of intolerable toxicity, or physician/subject decision to discontinue CC-90003 .
Zukünftige Richtungen
CC-90003 has shown preclinical efficacy in models of KRAS-mutant tumors, which present a therapeutic challenge for currently available therapies . A unique occupancy assay was used to understand the mechanism of resistance in a KRAS-mutant patient-derived xenograft (PDX) model of colorectal cancer . Finally, the combination of CC-90003 with docetaxel achieved full tumor regression and prevented tumor regrowth after cessation of treatment in a PDX model of lung cancer . This effect corresponded to changes in a stemness gene network, revealing a potential effect on tumor stem cell reprogramming .
Eigenschaften
IUPAC Name |
N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUKRINUNLAVMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 90331177 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

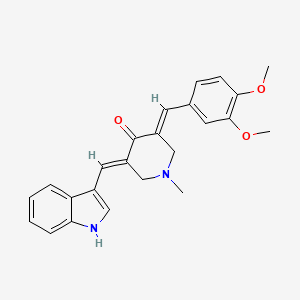

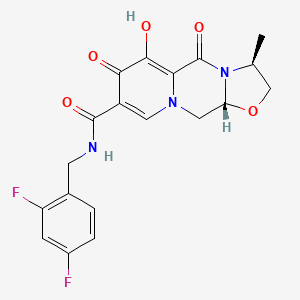

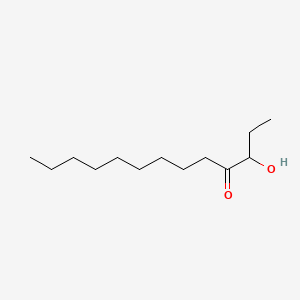
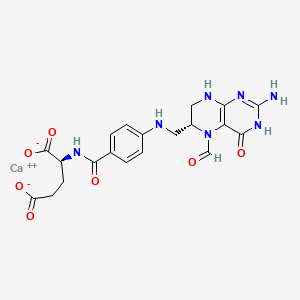
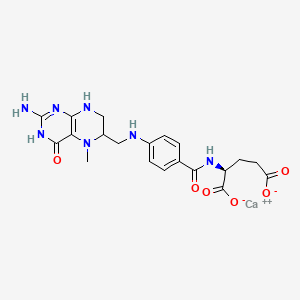
![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)



